molecular formula C6H11F2NO B14769328 4,4-Difluoro-3-methylpiperidin-3-ol

4,4-Difluoro-3-methylpiperidin-3-ol

Cat. No.: B14769328
M. Wt: 151.15 g/mol
InChI Key: WCPAQKCHLUMOPV-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methylpiperidin-3-ol is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a calculated molecular weight of 151.16 g/mol. The compound features a piperidine ring substituted with two fluorine atoms at the 4,4-positions, a hydroxyl group at the 3-position, and a methyl group also at the 3-position.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

4,4-difluoro-3-methylpiperidin-3-ol

InChI

InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3

InChI Key

WCPAQKCHLUMOPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol typically involves the fluorination of 3-methylpiperidin-3-ol. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-methylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-3-methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4-Difluoro-3-methylpiperidin-3-ol with 3,3-Difluoropiperidin-4-ol (CAS: 1239596-54-3), a structurally related compound from the provided evidence .

Property This compound 3,3-Difluoropiperidin-4-ol
CAS Number Not reported 1239596-54-3
Molecular Formula C₆H₁₁F₂NO C₅H₉F₂NO
Molecular Weight (g/mol) 151.16 (calculated) 137.129
Substituent Positions 4,4-difluoro; 3-methyl; 3-hydroxy 3,3-difluoro; 4-hydroxy
Key Functional Groups Hydroxyl, methyl, difluoro Hydroxyl, difluoro

Structural and Functional Differences

In contrast, 3,3-Difluoropiperidin-4-ol has fluorines at C3, which may increase the electron-withdrawing effect on the adjacent hydroxyl group, altering its acidity and hydrogen-bonding capacity .

Methyl Group vs. Simplicity :

  • The 3-methyl group in the target compound introduces steric hindrance, which could reduce rotational freedom and influence binding interactions in biological systems. This substituent is absent in 3,3-Difluoropiperidin-4-ol , making the latter less lipophilic and possibly more water-soluble.

Hydroxyl Position :

  • The hydroxyl group at C3 in the target compound versus C4 in the evidence compound may affect intermolecular interactions. A C3-hydroxyl group could participate in intramolecular hydrogen bonding with the adjacent fluorine atoms, whereas a C4-hydroxyl group might engage in stronger solvation or protein-binding interactions .

Physicochemical and Pharmacological Implications

  • Metabolic Stability : Fluorination at the 4,4-positions may shield the piperidine ring from oxidative metabolism, whereas 3,3-difluorination could stabilize adjacent functional groups against enzymatic degradation .
  • Synthetic Accessibility : The evidence compound (3,3-Difluoropiperidin-4-ol ) is commercially available and widely used in research, while the target compound may require specialized synthetic routes due to its additional methyl group and fluorine placement.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-3-methylpiperidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or fluorination of precursor piperidine derivatives. For example, fluorination steps may require anhydrous conditions and catalysts like DAST (diethylaminosulfur trifluoride). Reaction optimization should include temperature control (e.g., 15–30°C), monitored via HPLC to track intermediate conversion and purity . Key steps:

StepReagents/ConditionsMonitoring
FluorinationDAST, DCM, 0°C → RTTLC/HPLC
PurificationColumn chromatography (silica gel, EtOAc/hexane)NMR, MS

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C/¹⁹F) to confirm fluorine positions and stereochemistry.
  • Mass Spectrometry (HRMS) for molecular ion verification.
  • HPLC (with UV detection at 254 nm) to assess purity (>95% threshold) .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or oxidation. Regularly test stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Q. What common impurities arise during synthesis, and how are they identified?

  • Methodological Answer : Typical impurities include de-fluorinated byproducts or ring-opened derivatives. Use LC-MS for impurity profiling and comparative NMR with reference standards .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., ¹⁹F NMR shifts) for fluorinated piperidines be resolved?

  • Methodological Answer : Cross-validate with computational methods (DFT calculations for ¹⁹F chemical shifts) and compare with structurally analogous compounds like 3,3-Difluoropiperidin-4-ol (CAS 1239596-54-3) . For ambiguous NOE effects, use variable-temperature NMR to probe conformational dynamics.

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and assess steric/electronic effects of the 3-methyl and 4,4-difluoro groups. Software like Gaussian or ORCA can calculate activation energies, guiding solvent selection (e.g., polar aprotic vs. ethers) .

Q. How to design SAR studies for bioactivity evaluation of derivatives?

  • Methodological Answer : Synthesize analogs with modified fluorine positions (e.g., 4-fluoro vs. 3,3-difluoro) and test in vitro assays (e.g., enzyme inhibition, cellular uptake). Compare with bioactive fluorinated pyridine derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) to identify pharmacophore motifs .

Q. What strategies ensure enantiomeric purity during scale-up?

  • Methodological Answer : Use chiral HPLC or enzymatic resolution for enantiomer separation. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral GC or circular dichroism .

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